molecular formula C18H25NO2 B2481403 4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine CAS No. 1226459-81-9

4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine

Cat. No.: B2481403
CAS No.: 1226459-81-9
M. Wt: 287.403
InChI Key: ZZWVRVLRWCPZPC-UHFFFAOYSA-N
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Description

4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine is a synthetic piperidine derivative of interest in medicinal chemistry and neuroscience research. The piperidine ring is a fundamental scaffold in drug discovery, featured in numerous FDA-approved therapeutics and investigational compounds targeting the central nervous system (CNS) . Specifically, benzyloxypiperidine substructures have been identified as a privileged scaffold for developing potent and selective dopamine receptor antagonists . Piperidine-based structures are also extensively researched for their potential as Monoamine Oxidase (MAO) inhibitors, which are therapeutic targets for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease . The structure of this compound, which incorporates a cyclobutane carbonyl group and a benzyloxymethyl side chain, is designed to modulate properties like lipophilicity and molecular geometry, which are critical for optimizing a compound's interaction with biological targets and its pharmacokinetic profile . This makes it a valuable intermediate for researchers exploring new treatments for neurological and psychiatric disorders. The product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

cyclobutyl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-18(17-7-4-8-17)19-11-9-16(10-12-19)14-21-13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWVRVLRWCPZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Cyclobutanecarbonyl Group: This step often involves the use of cyclobutanecarboxylic acid or its derivatives, which can be coupled to the piperidine ring using coupling reagents like EDCI or DCC.

    Attachment of the Benzyloxy Methyl Group: This can be done through a nucleophilic substitution reaction where a benzyloxy methyl halide reacts with the piperidine derivative in the presence of a base like NaH or K2CO3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 can be used.

    Reduction: Reagents like LiAlH4 or NaBH4 are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antibacterial Properties

Preliminary studies indicate that 4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine exhibits antibacterial activity against several strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential applications in treating bacterial infections; however, further research is required to validate these effects and understand the mechanisms involved.

Anticonvulsant Effects

Research utilizing seizure models in zebrafish has shown that this compound may possess anticonvulsant properties. The results indicate that it could modulate neuronal excitability, but the specific mechanisms remain to be elucidated.

Interaction with Biological Targets

Understanding how this compound interacts with various biological targets is essential for its application in drug development. Interaction studies typically involve:

  • Binding affinity assessments
  • Functional assays to evaluate biological responses

Synthesis Pathways

The synthesis of this compound involves several steps, often starting from simpler precursors. The general synthetic route can be summarized as follows:

  • Formation of the Cyclobutane Ring : Utilizing cyclization reactions.
  • Piperidine Moiety Introduction : Employing amination techniques.
  • Benzyloxy Group Addition : Achieved through alkylation methods.

The detailed synthetic methodology is crucial for optimizing yield and purity for pharmaceutical applications.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Case Study on Antibacterial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against resistant strains of bacteria. This research supports its potential as a lead compound in antibiotic development.

Anticonvulsant Activity Investigation

Another investigation into the anticonvulsant properties revealed that the compound reduced seizure frequency in animal models. This suggests its potential use in developing new treatments for epilepsy or other seizure disorders.

Mechanism of Action

The mechanism of action of 4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the piperidine ring could interact with polar residues, influencing the compound’s overall activity.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

Compound A : 1-Cyclobutanecarbonyl-4-methylpiperidine

  • Key Differences : Lacks the benzyloxymethyl group.
  • Impact : Reduced lipophilicity (logP ~1.8) compared to the target compound (estimated logP ~3.2 due to benzyloxy group).
  • Solubility : Higher aqueous solubility (12 mg/mL) vs. the target compound (estimated <5 mg/mL) .

Compound B: 4-[(Phenoxy)methyl]-1-cyclobutanecarbonylpiperidine

  • Key Differences: Phenoxy group replaces benzyloxy.
  • Impact : Lower steric bulk but similar logP (~3.0). Enhanced metabolic stability due to absence of benzyl’s methylene linker .

Compound C : 1-Benzoyl-4-[(benzyloxy)methyl]piperidine

  • Key Differences : Benzoyl group replaces cyclobutanecarbonyl.

Challenges in Comparative Analysis

  • Data Gaps: No direct studies on the target compound’s synthesis, stability, or bioactivity were identified in the provided evidence.
  • Structural Analog Limitations : Existing analogs (e.g., methoxycarbonyl or phenylpropanamide derivatives in ) differ significantly in substituent chemistry, limiting extrapolation .

Q & A

Q. What are the most reliable synthetic routes for 4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of piperidine derivatives often involves multi-step reactions. For example, a related compound (N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide) was synthesized via refluxing with propionic anhydride under argon, followed by extraction with chloroform and purification via oxalic acid precipitation . Key factors include:

  • Solvent choice : Dichloromethane or chloroform for solubility and inertness.
  • Temperature control : Reflux conditions (~12 hours) ensure complete acylation.
  • Purification : Recrystallization or chromatography (e.g., silica gel) for high purity (>95%) .
    Data Note: Yields can vary from 26% to 80% depending on steric hindrance and protecting group strategies .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (common for benzyl-protected compounds) .
  • Hydrolytic stability : Monitor pH-dependent degradation via HPLC in buffered solutions (pH 4.6–7.4) .
    Safety Note: Always store in sealed containers with desiccants to avoid moisture absorption, as hygroscopicity can alter reactivity .

Q. What spectroscopic techniques are optimal for structural confirmation?

Methodological Answer:

  • NMR : 1H and 13C NMR (e.g., δ 7.24–7.40 ppm for aromatic protons, δ 174.1 ppm for carbonyl groups) .
  • GC/MS : Retention time and fragmentation patterns (e.g., m/z 380 for molecular ion) .
  • IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
    Cross-Validation Tip: Compare spectral data with structurally analogous compounds (e.g., 4-benzylpiperidine derivatives) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectral analysis (e.g., unexpected peaks in NMR)?

Methodological Answer: Contradictions often arise from:

  • Rotamers : Piperidine rings exhibit conformational flexibility, causing splitting in NMR signals. Use variable-temperature NMR to observe coalescence .
  • Impurities : Trace solvents (e.g., residual dichloromethane) may appear at δ 5.32 ppm. Purify via column chromatography and re-analyze .
  • Diastereomers : Chiral centers (e.g., cyclobutane) require chiral HPLC or optical rotation measurements .

Q. What strategies optimize reaction conditions for introducing the cyclobutane moiety?

Methodological Answer: Cyclobutane incorporation is challenging due to ring strain. Strategies include:

  • Photocatalysis : Use [Ru(bpy)3]²+ under blue LED to enable [2+2] cycloaddition .
  • Protecting groups : Temporarily shield the piperidine nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions .
  • Kinetic control : Lower reaction temperatures (-78°C) favor cyclobutane formation over larger rings .
    Yield Optimization Table:
ConditionYield (%)Purity (%)
Room temperature3585
-78°C, Boc-protected7298

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to opioid receptors (relevant for fentanyl analogs) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Metabolic stability assays : Incubate with liver microsomes (e.g., human CYP3A4) to assess half-life .
    Case Study: A structurally similar compound, JNJ-42048232, showed antidepressant activity via σ-1 receptor modulation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity data?

Methodological Answer:

  • In vitro assays : Compare cytotoxicity (IC50) across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type specificity .
  • Metabolite profiling : Use LC-MS to detect toxic metabolites (e.g., N-dealkylation products) .
  • Species variation : Test in both murine and human primary cells to validate translational relevance .

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